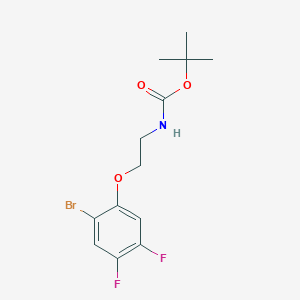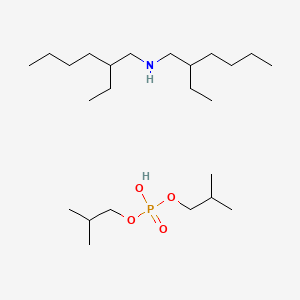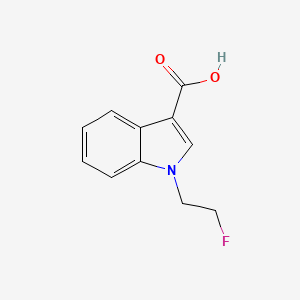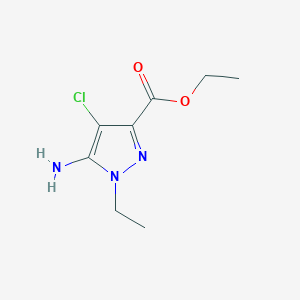
2'-Deoxycytidylyl-(3'-5')-thymidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Deoxycytidylyl-(3’-5’)-thymidine is a dinucleotide composed of two nucleosides, 2’-deoxycytidine and thymidine, linked by a phosphodiester bond between the 3’ hydroxyl group of the first nucleoside and the 5’ phosphate group of the second nucleoside. This compound is significant in the study of nucleic acids and their role in various biological processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxycytidylyl-(3’-5’)-thymidine typically involves the stepwise coupling of protected nucleoside phosphoramidites. The process begins with the protection of the hydroxyl groups of the nucleosides to prevent unwanted side reactions. The protected nucleosides are then activated using a coupling reagent, such as tetrazole, to form a phosphoramidite intermediate. This intermediate is then coupled with the second nucleoside to form the desired dinucleotide. The final step involves the removal of the protecting groups to yield the pure compound.
Industrial Production Methods
Industrial production of 2’-Deoxycytidylyl-(3’-5’)-thymidine follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesizers and high-performance liquid chromatography (HPLC) for purification. The use of solid-phase synthesis techniques allows for efficient and scalable production of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
2’-Deoxycytidylyl-(3’-5’)-thymidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like sodium azide and thiols are employed under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized nucleotides, while substitution reactions can introduce azido or thiol groups into the compound.
Wissenschaftliche Forschungsanwendungen
2’-Deoxycytidylyl-(3’-5’)-thymidine has numerous applications in scientific research:
Chemistry: It is used as a model compound to study the properties and reactions of nucleotides.
Biology: The compound is used in the study of DNA replication and repair mechanisms.
Medicine: It serves as a potential therapeutic agent in antiviral and anticancer research.
Industry: The compound is used in the development of diagnostic assays and as a standard in analytical techniques.
Wirkmechanismus
The mechanism of action of 2’-Deoxycytidylyl-(3’-5’)-thymidine involves its incorporation into DNA or RNA strands during replication or transcription. The compound can interfere with the normal function of nucleic acids, leading to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets include DNA polymerases and other enzymes involved in nucleic acid metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2’-Deoxycytidylyl-(3’-5’)-2’-deoxyguanosine
- 2’-Deoxycytidylyl-(3’-5’)-2’-deoxyadenosine
- 2’-Deoxycytidylyl-(3’-5’)-2’-deoxyuridine
Uniqueness
2’-Deoxycytidylyl-(3’-5’)-thymidine is unique due to its specific base pairing properties and its role in the study of thymidine metabolism. Unlike other dinucleotides, it contains thymidine, which is essential for DNA synthesis and repair. This makes it particularly valuable in research focused on DNA-related processes and diseases.
Eigenschaften
Molekularformel |
C19H26N5O11P |
|---|---|
Molekulargewicht |
531.4 g/mol |
IUPAC-Name |
[5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] [3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C19H26N5O11P/c1-9-6-24(19(29)22-17(9)27)15-4-10(26)13(34-15)8-32-36(30,31)35-11-5-16(33-12(11)7-25)23-3-2-14(20)21-18(23)28/h2-3,6,10-13,15-16,25-26H,4-5,7-8H2,1H3,(H,30,31)(H2,20,21,28)(H,22,27,29) |
InChI-Schlüssel |
OUJLZFGNZMPALU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OC3CC(OC3CO)N4C=CC(=NC4=O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-Bromo-2-chloro-4-[(1-methyl-1H-pyrazol-4-yl)oxy]pyrimidine](/img/structure/B12070316.png)



![5-Chloro[1,2,4]triazolo[1,5-c]pyrimidin-2-amine](/img/structure/B12070342.png)
![Methyl 5-[(3-chloro-4-methylphenyl)carbamoyl]-2-[(2-ethoxy-2-oxoacetyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B12070344.png)

![4-[3-(1H-Pyrazol-3-yl)phenyl]sulfonylmorpholine](/img/structure/B12070358.png)


![N-{[4-(3-chlorophenyl)phenyl]methyl}cyclopropanamine](/img/structure/B12070376.png)
